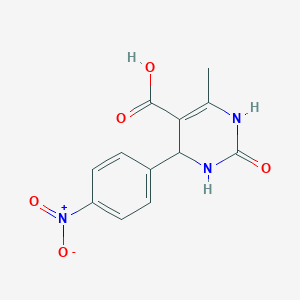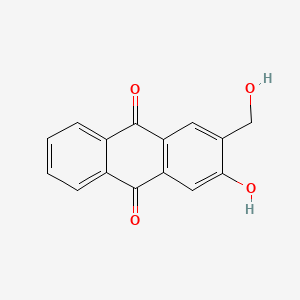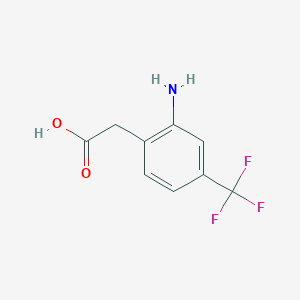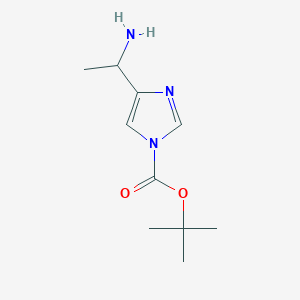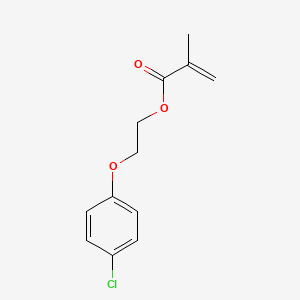
Behenyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didocosyl (Z)-but-2-enedioate is an organic compound that belongs to the class of esters It is characterized by a long hydrocarbon chain (didocosyl group) attached to a but-2-enedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Behenyl maleate typically involves the esterification of didocosanol with but-2-enedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Didocosyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Didocosyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be utilized in the study of lipid metabolism and as a component in the formulation of lipid-based drug delivery systems.
Industry: Didocosyl (Z)-but-2-enedioate is used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Behenyl maleate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester group can undergo hydrolysis by esterases, releasing the active components that exert biological effects. The molecular targets and pathways involved include lipid metabolism enzymes and membrane-associated proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Didocosyl butanoate
- Didocosyl hexanoate
- Didocosyl octanoate
Comparison
Didocosyl (Z)-but-2-enedioate is unique due to the presence of the (Z)-but-2-enedioate moiety, which imparts distinct chemical properties compared to other didocosyl esters. For instance, the (Z)-configuration can influence the compound’s reactivity and interaction with biological systems. In contrast, didocosyl butanoate, hexanoate, and octanoate have different chain lengths and saturation levels, leading to variations in their physical and chemical behavior.
Propiedades
Fórmula molecular |
C48H92O4 |
|---|---|
Peso molecular |
733.2 g/mol |
Nombre IUPAC |
didocosyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43- |
Clave InChI |
STDUJGRYOCDXBT-HFDYVGAYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1498090.png)
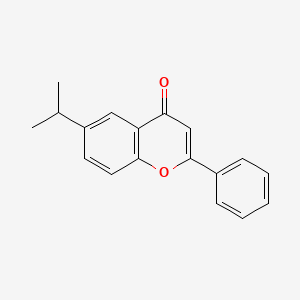
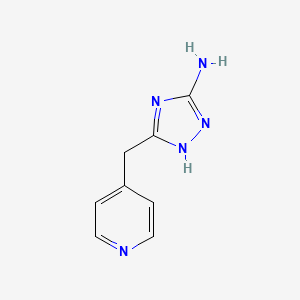
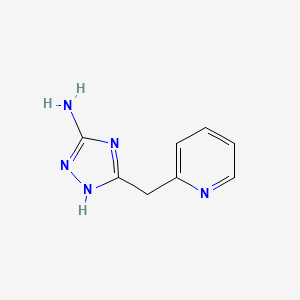
![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)
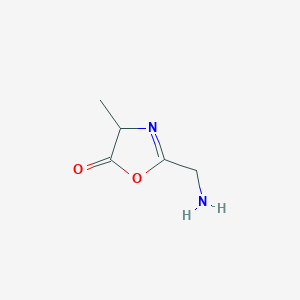
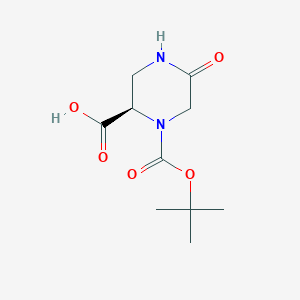
![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1498092.png)
